![molecular formula O14P2U3 B232006 Hydrogen dioxo[phosphato(3-)-o,o']uranate(1-) CAS No. 18433-48-2](/img/structure/B232006.png)
Hydrogen dioxo[phosphato(3-)-o,o']uranate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)-: is a complex inorganic compound that contains uranium, phosphorus, oxygen, and hydrogen. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, materials science, and nuclear research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)- typically involves the reaction of uranyl nitrate with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction can be represented as follows:
UO2(NO3)2+H3PO4→(UO2)2(PO4)2⋅H2O
The resulting product is then purified through filtration and recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated pH control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of uranium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The phosphate group can be substituted with other ligands, such as sulfate or carbonate, under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous solutions with controlled pH and temperature.
Major Products Formed
Oxidation: Higher oxidation state uranium compounds.
Reduction: Lower oxidation state uranium compounds.
Substitution: Compounds with different ligands, such as uranyl sulfate or uranyl carbonate.
Wissenschaftliche Forschungsanwendungen
Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)-: has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other uranium compounds and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of uranium toxicity and bioaccumulation.
Medicine: Investigated for its potential use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the production of specialized ceramics and glass, as well as in nuclear fuel processing.
Wirkmechanismus
The mechanism by which Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)- exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The compound can bind to phosphate groups in biological molecules, disrupting normal cellular functions. Additionally, its radioactive properties can cause damage to cellular DNA, leading to cell death or mutations.
Vergleich Mit ähnlichen Verbindungen
Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)-: can be compared with other similar compounds, such as:
Uranyl sulfate: Similar in structure but contains sulfate instead of phosphate.
Uranyl carbonate: Contains carbonate ligands and is used in different industrial applications.
Uranyl nitrate: A common uranium compound used in nuclear fuel processing.
The uniqueness of Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)- lies in its specific phosphate ligands, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
18433-48-2 |
|---|---|
Molekularformel |
O14P2U3 |
Molekulargewicht |
366.01 g/mol |
IUPAC-Name |
dioxouranium(2+);hydron;phosphate |
InChI |
InChI=1S/H3O4P.2O.U/c1-5(2,3)4;;;/h(H3,1,2,3,4);;;/q;;;+2/p-2 |
InChI-Schlüssel |
QKRQKXFTLBQFGH-UHFFFAOYSA-L |
SMILES |
[H+].[O-]P(=O)([O-])[O-].O=[U+2]=O |
Kanonische SMILES |
[H+].[O-]P(=O)([O-])[O-].O=[U+2]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



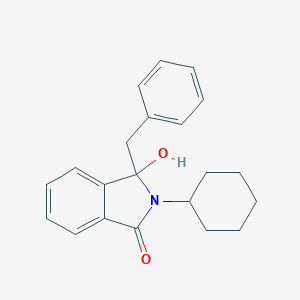
![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)

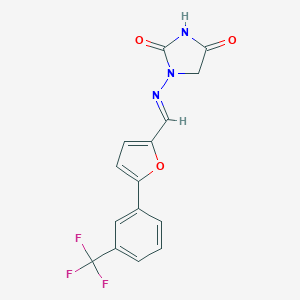
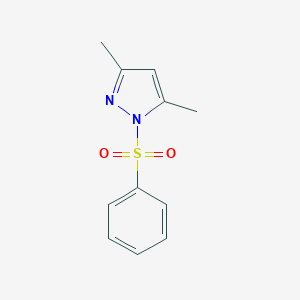
![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)
![Methyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B231945.png)
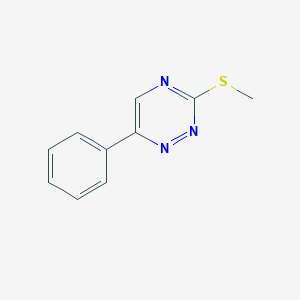
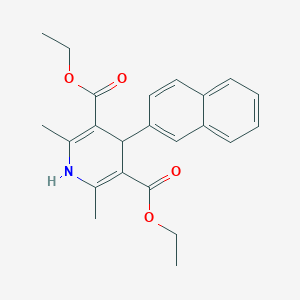
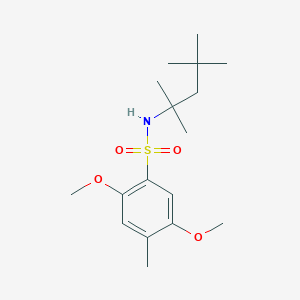
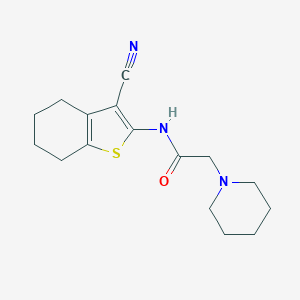
![(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B231972.png)
